2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” is a benzamide compound with the molecular formula C20H20N2O4 and a molecular weight of 352.39. It is part of a series of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The compound was part of a series of novel benzamide compounds which were synthesized . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical and Chemical Properties Analysis
The compound has a molecular formula of C20H20N2O4 and a molecular weight of 352.39. More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Antipsychotic Agent Research
2,3-Dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide and its derivatives have been studied for their potential as antipsychotic agents. Research on similar compounds, like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has shown that they possess high potency in vitro and in vivo as antidopaminergic agents. These compounds have demonstrated a preferential inhibition of hyperactivity, indicating a low tendency to induce extrapyramidal side effects at antipsychotically effective doses, which is a significant consideration in the development of antipsychotic drugs (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Antioxidant and Antibacterial Activities
Benzamide compounds, including those derived from 2,3-dimethoxybenzoic acid, have been synthesized and analyzed for their antioxidant and antibacterial activities. These studies have revealed that some synthesized compounds exhibit effective total antioxidant, free radical scavenging, and metal chelating activities. Moreover, certain benzamide compounds have shown effective metal chelate activity and in vitro antibacterial activity against various bacteria, suggesting their potential application in different fields, including pharmaceuticals (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).
Nucleic Acid Research
Research involving 2,3-dimethoxy and related compounds has been conducted in the field of nucleic acid research as well. For instance, 5'-0-(Dimethoxytrityl)-2'-0-(benzoyl or 3,4,5-trimethoxybenzoyl)-base protected ribonucleosides have been prepared through selective benzoylation. These compounds have been used in the synthesis of oligoribonucleotides, demonstrating the utility of 2,3-dimethoxy compounds in the study of RNA and DNA-RNA mixtures, which is crucial for understanding genetic information and for potential therapeutic applications (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
Synthesis of Novel Compounds
The molecule 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, a compound related to this compound, has been studied for its molecular structure. This research provides insights into the structural characteristics of such compounds, which can inform the synthesis and design of new molecules with potential applications in various fields, including material science and medicinal chemistry (Rodier, Céolin, Dugué, & Lepage, 1993).
Future Directions
The synthesized compounds, including “2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide”, were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Properties
IUPAC Name |
2,3-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-7-9-14(10-8-13)18-11-15(22-26-18)12-21-20(23)16-5-4-6-17(24-2)19(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMITMUMKQNKPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.